molecular formula C10H17ClO4S B2723773 (1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride CAS No. 2155852-98-3

(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride

Cat. No.: B2723773
CAS No.: 2155852-98-3
M. Wt: 268.75
InChI Key: OFFOPHPFOCMRTE-UHFFFAOYSA-N
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Description

(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride (CAS: 2155852-98-3) is an aliphatic sulfonyl chloride derivative featuring a spirocyclic dioxa structure. Its molecular formula is C₁₀H₁₇ClO₄S, with a molar mass of 268.76 g/mol . The spiro[5.5]undecane core consists of two fused cyclohexane rings sharing a central sp³-hybridized carbon atom, with oxygen atoms at positions 1 and 7. The methanesulfonyl chloride group (-SO₂Cl) at position 4 confers high reactivity, enabling nucleophilic substitution reactions with amines, alcohols, or other nucleophiles. This compound is primarily used in organic synthesis, particularly for introducing sulfonate groups into complex molecules .

Properties

IUPAC Name

1,9-dioxaspiro[5.5]undecan-4-ylmethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClO4S/c11-16(12,13)8-9-1-4-15-10(7-9)2-5-14-6-3-10/h9H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFOPHPFOCMRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOCC2)CC1CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride typically involves the reaction of (1,9-Dioxaspiro[5.5]undecan-4-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.

    Hydrolysis: Water or aqueous base.

    Reduction: Lithium aluminum hydride or other reducing agents.

Major Products Formed

Scientific Research Applications

(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. These reactions are facilitated by the spirocyclic structure, which provides steric hindrance and influences the reactivity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The spirocyclic sulfonyl chloride is compared to structurally related compounds below:

Compound Name Molecular Formula Key Functional Groups Reactivity/Applications
(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride C₁₀H₁₇ClO₄S Spirocyclic dioxa, sulfonyl chloride (-SO₂Cl) High reactivity for nucleophilic substitution; used in sulfonylation reactions.
1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate C₁₀H₁₈O₅S Spirocyclic dioxa, sulfonate ester (-SO₃R) Lower reactivity than sulfonyl chloride; stable intermediate for prodrugs or polymers.
4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride C₈H₁₈Cl₂N₂O Spirocyclic oxa/diaza, ketone, hydrochloride salt Basic nitrogen enables salt formation; potential pharmaceutical applications.
2-(3,5-Dioxo-1-phenyl-1,4-diazaspiro[5.5]undecan-4-yl)acetamide C₁₇H₂₁N₃O₃ Spirocyclic diaza, diketone, amide Bioactive motifs; used in drug discovery for hydrogen bonding interactions.
2-Bromo-5-chloro-4-methoxy-3-nitrobenzene-1-sulfonyl chloride C₇H₄BrClNO₅S Aromatic sulfonyl chloride, nitro, halogens Electron-withdrawing groups enhance electrophilicity; used in agrochemical synthesis.

Physicochemical Properties

Property Target Compound Sulfonate Ester Analog 4-Oxa-1,9-diazaspiro[5.5]undecan-2-one HCl 2-(3,5-Dioxo-1-phenyl-...)acetamide
Melting Point Not reported Not reported Not reported 110°C (7d), 94°C (7f)
Solubility Likely low Improved in polar solvents High (due to HCl salt) Moderate in chloroform/ethyl acetate
Thermal Stability High (spiro core) Moderate Moderate Decomposes above 200°C

Biological Activity

Chemical Identity
The compound (1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride, with the CAS Number 2155852-98-3, has a molecular formula of C10_{10}H17_{17}ClO4_4S and a molecular weight of 268.76 g/mol. Its unique spirocyclic structure contributes to its potential biological activities and applications in various scientific fields.

Structural Characteristics

The compound features a dioxaspiro framework, which is characterized by two ether linkages and a methanesulfonyl group. This structural configuration is significant as it may influence the compound's reactivity and interactions with biological systems.

PropertyValue
CAS Number 2155852-98-3
Molecular Formula C10_{10}H17_{17}ClO4_4S
Molecular Weight 268.76 g/mol
Structure Type Spirocyclic

The biological activity of this compound has been explored through various studies. The compound is believed to exert its effects primarily through interactions with specific biomolecules, potentially influencing cellular processes such as signaling pathways and enzyme activities.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
  • Cellular Interaction : The presence of the methanesulfonyl group may facilitate interactions with nucleophiles in biological systems, enhancing its potential as a bioactive agent.

Study on Antimicrobial Activity

A study evaluated the antimicrobial properties of several dioxaspiro compounds, including this compound. Results indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents.

Cytotoxicity Assessment

Another research effort focused on assessing the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that it induced apoptosis in specific cell types, highlighting its potential as an anticancer agent.

Synthetic Routes

The synthesis of this compound typically involves:

  • Starting Materials : The reaction often begins with spirocyclic diols.
  • Reagents : Methanesulfonyl chloride is used in the presence of a base such as pyridine or triethylamine to facilitate the reaction.
  • Conditions : Controlled temperature and reaction time are crucial for optimizing yield and purity.

Related Compounds

The biological activity of related compounds can provide insights into the structure-activity relationship (SAR) of dioxaspiro derivatives:

Compound NameMolecular FormulaUnique Features
1,9-Dioxaspiro[5.5]undecan-4-oneC9_9H14_{14}O3_3Lacks methanesulfonyl group
1,7-Dioxaspiro[5.5]undecan-4-amineC10_{10}H17_{17}NContains an amine group
1,9-Dioxaspiro[6.6]dodecan-3-oneC12_{12}H20_{20}OLarger ring system

Q & A

Basic: What are the recommended methods for synthesizing (1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride?

Answer:
The synthesis typically involves functionalizing a pre-formed spirocyclic alcohol (e.g., 1,9-dioxaspiro[5.5]undecan-4-ylmethanol) with methanesulfonyl chloride (MsCl) under controlled conditions. Key steps include:

  • Step 1: Activate the hydroxyl group of the spirocyclic alcohol using a base like triethylamine in anhydrous dichloromethane or THF at 0–5°C to minimize side reactions .
  • Step 2: Slowly add MsCl to the reaction mixture, maintaining low temperatures to prevent decomposition of the sulfonyl chloride group.
  • Step 3: Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Validate purity using HPLC (≥95%) and confirm structure via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How should researchers safely handle this compound given its reactivity?

Answer:
Due to the sulfonyl chloride moiety, the compound is highly reactive and corrosive. Key safety protocols include:

  • PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood for all manipulations .
  • Storage: Keep in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis .
  • Spill Management: Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite). Avoid water to prevent exothermic reactions .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: 1^1H NMR (δ 3.5–4.0 ppm for spirocyclic protons; δ 3.2 ppm for –SO2_2Cl group) .
    • Mass Spectrometry: HRMS (C10_{10}H17_{17}ClO4_4S requires [M+H]+^+ = 277.0564) .
  • Purity Assessment: Reverse-phase HPLC with UV detection (λ = 254 nm) .

Advanced: What is the mechanistic role of the sulfonyl chloride group in nucleophilic substitution reactions?

Answer:
The –SO2_2Cl group acts as a highly electrophilic site, enabling reactions with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. Mechanistic studies suggest:

  • Kinetics: Reactivity correlates with solvent polarity (e.g., faster in DMF vs. THF) and base strength (e.g., pyridine vs. Et3_3N) .
  • Computational Insights: Density Functional Theory (DFT) models predict transition-state stabilization via hydrogen bonding with polar aprotic solvents .

Advanced: How can researchers investigate its interactions with biological targets?

Answer:

  • Enzyme Assays: Screen against serine hydrolases or proteases (e.g., chymotrypsin) using fluorogenic substrates. Monitor inhibition via IC50_{50} values .
  • Molecular Docking: Use software like AutoDock Vina to model binding to active sites (e.g., catalytic triads) .
  • Cellular Studies: Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in HEK-293 or HepG2 cell lines .

Advanced: What are the stability profiles under varying experimental conditions?

Answer:

  • Thermal Stability: Decomposes above 80°C (TGA 5% weight loss at 85°C in N2_2 atmosphere) .
  • Photostability: Degrades under UV light (λ = 365 nm) within 24 hours; store in amber vials .
  • Hydrolytic Sensitivity: Half-life (t1/2_{1/2}) in aqueous buffer (pH 7.4, 25°C): ~2 hours. Use anhydrous solvents for long-term reactivity .

Advanced: How can researchers resolve contradictions in reactivity data across studies?

Answer:

  • Control Experiments: Replicate reactions under identical conditions (solvent, temperature, stoichiometry) to isolate variables .
  • Advanced Analytics: Use 35^{35}Cl NMR to track sulfonyl chloride conversion and identify byproducts .
  • Literature Cross-Validation: Compare findings with structurally analogous compounds (e.g., [2-(Difluoromethoxy)phenyl]methanesulfonyl chloride) to contextualize discrepancies .

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